molecular formula C16H14N2O2 B2692452 1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid CAS No. 452088-78-7

1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid

Cat. No. B2692452
CAS RN: 452088-78-7
M. Wt: 266.3
InChI Key: XITSCVREWSXDTB-UHFFFAOYSA-N
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Description

“1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” is a compound with the molecular formula C16H14N2O2 . It belongs to the class of benzimidazole derivatives, which are widely recognized for their diverse biological and clinical applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids . A novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” consists of a benzimidazole core with a carboxylic acid group at the 5-position and a 2,4-dimethylphenyl group at the 1-position .


Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, an acid-catalyzed reaction mechanism has been proposed for the formation of benzimidazoles, based on the identification of intermediate arylamides .


Physical And Chemical Properties Analysis

The compound “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” has a molecular weight of 266.295 Da . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Efficient Conversion of Carboxylic Acids into Benzimidazoles This compound is used in an efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides direct access to alpha-aminobenzimidazoles, which are highly useful synthons as chiral ligands for chemical catalysis, as well as for drug discovery endeavors .

Synthesis of Non-Protein Amino Acids

Boc-Asp-OMe, a type of carboxylic acid, was successfully converted to the beta-benzimidazole derivative in 92% yield, providing a unique non-protein amino acid that is useful for medicinal chemistry .

Pharmacological Applications

Benzimidazoles, including this compound, have shown promising application in biological and clinical studies . They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .

Anticancer Activity

Some derivatives of this compound have shown to cause maximum cell death in leukemic cells at micromolar concentrations .

Antibacterial Agents

Benzimidazoles, including this compound, have been reported as potent antibacterial agents with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antimicrobial Activity

A novel series of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones, which includes this compound, was screened for their antimicrobial activity using the cup-plate agar diffusion method against some microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .

Future Directions

Benzimidazole derivatives have attracted considerable attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” and its potential uses in drug discovery.

properties

IUPAC Name

1-(2,4-dimethylphenyl)benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-3-5-14(11(2)7-10)18-9-17-13-8-12(16(19)20)4-6-15(13)18/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITSCVREWSXDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid

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